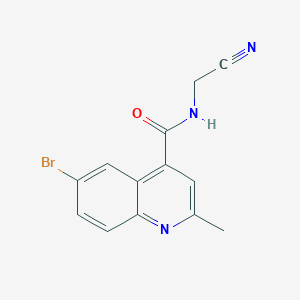
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied by researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in cancer progression and proliferation. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide include the inhibition of cancer cell proliferation and induction of apoptosis. It has also been found to modulate the activity of certain enzymes and signaling pathways that are involved in cancer progression and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide in lab experiments include its potent anticancer and antimicrobial activity, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research on 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide. One potential direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to explore its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Moreover, studies can be carried out to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity and side effects. Overall, the research on 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide holds great promise for the development of novel anticancer and antimicrobial agents.
Métodos De Síntesis
The synthesis of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves the reaction of 6-bromo-2-methylquinoline-4-carboxylic acid with cyanomethylamine hydrochloride in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria. Moreover, it has been found to inhibit the activity of certain enzymes, including topoisomerase II and tyrosine kinase, which are involved in cancer progression and proliferation.
Propiedades
IUPAC Name |
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-6-11(13(18)16-5-4-15)10-7-9(14)2-3-12(10)17-8/h2-3,6-7H,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPZABHUOKFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
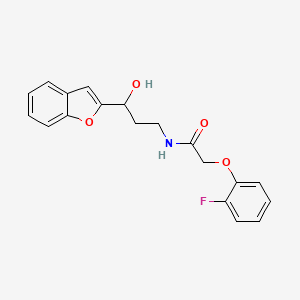
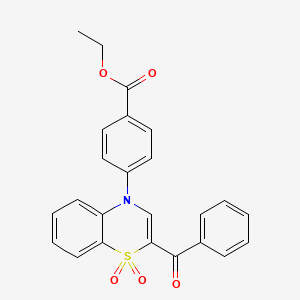
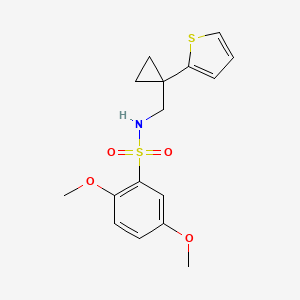
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
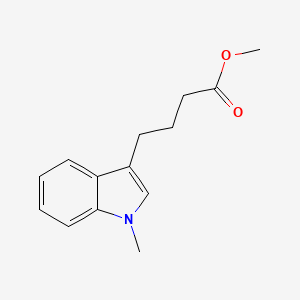
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2812037.png)
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
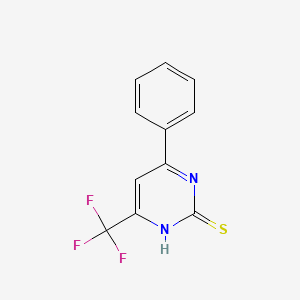
![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)
